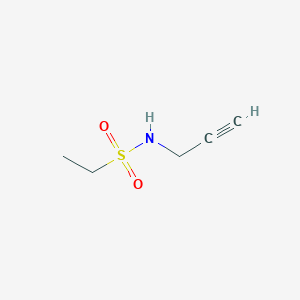
2,2,5,5-Tetramethylmorpholine hydrochloride
Vue d'ensemble
Description
2,2,5,5-Tetramethylmorpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of four methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylmorpholine hydrochloride typically involves the alkylation of morpholine. One common method includes the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+4CH3I→2,2,5,5-Tetramethylmorpholine+4NaI
The resulting 2,2,5,5-Tetramethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt:
2,2,5,5-Tetramethylmorpholine+HCl→2,2,5,5-Tetramethylmorpholine hydrochloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5,5-Tetramethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products:
Oxidation: N-oxides of 2,2,5,5-Tetramethylmorpholine.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,5,5-Tetramethylmorpholine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2,2,5,5-Tetramethylmorpholine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of methyl groups enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, less sterically hindered and more reactive.
2,2,6,6-Tetramethylpiperidine: Another sterically hindered amine, used in similar applications but with different reactivity due to the piperidine ring.
N-Methylmorpholine: A less substituted derivative, used as a solvent and catalyst.
Uniqueness: 2,2,5,5-Tetramethylmorpholine hydrochloride is unique due to its high steric hindrance, which influences its reactivity and makes it suitable for specific applications where less hindered amines would not be effective. Its stability and ability to form stable salts with acids also contribute to its distinct properties.
Propriétés
IUPAC Name |
2,2,5,5-tetramethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTRNRDUTPKCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1422756.png)
![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)



![Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate](/img/structure/B1422769.png)
![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)
![4-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1422771.png)





